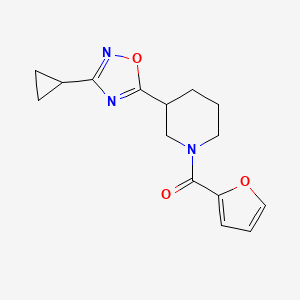

![molecular formula C15H17N5O B6451421 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2548978-31-8](/img/structure/B6451421.png)

2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine” is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The synthesis of imidazole derivatives involves various synthetic routes . For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Imidazoles are essential building blocks in pharmaceutical research. This compound’s unique structure makes it a promising candidate for drug design. Researchers explore its potential as a scaffold for novel drugs targeting specific receptors or enzymes. For instance, it could serve as a core structure for kinase inhibitors, antiviral agents, or anti-inflammatory drugs .

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors have gained attention in cancer therapy. These compounds selectively target tumor cells with defective BRCA-1/2 genes, crucial for homologous recombination-mediated DNA repair. The inhibition of PARP-1 leads to synthetic lethality in cancer cells, making it a promising avenue for personalized medicine .

Functional Materials and Catalysis

Imidazoles play a role in functional materials, including dyes for solar cells and other optical applications. Researchers investigate the incorporation of this compound into materials with specific electronic or optical properties. Additionally, imidazoles can act as ligands in catalytic reactions, enhancing reaction rates and selectivity .

Organic Synthesis and Cyclization

The synthesis of imidazoles via one-bond-forming methods is an active area of research. For instance, a recent protocol involves cyclizing amido-nitriles to form disubstituted imidazoles. This reaction proceeds via nickel-catalyzed addition, proto-demetallation, tautomerization, and dehydrative cyclization. The versatility of this approach allows for the inclusion of various functional groups .

Hypoparathyroidism Treatment

Researchers have used imidazole derivatives, including 2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, as human parathyroid hormone receptor 1 (hPTHR1) agonists. These compounds show promise for treating hypoparathyroidism, a condition characterized by insufficient parathyroid hormone production .

Nano-Catalysis

Recently, nano-Fe3O4@Ca3(PO4)2 catalysts were employed for the synthesis of 1,2,4,5-tetra-substituted imidazole derivatives. This one-pot, four-component reaction involved benzaldehydes, anilines, benzoin, and ammonium acetate. The resulting imidazoles have potential applications in various fields .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target proteins .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, owing to their high solubility in water and other polar solvents .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Eigenschaften

IUPAC Name |

1H-imidazol-5-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(12-7-16-10-18-12)20-6-4-11-8-19(9-13(11)20)14-3-1-2-5-17-14/h1-3,5,7,10-11,13H,4,6,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMXIHZMHWZFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)

![N-methyl-N-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451350.png)

![3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451353.png)

![3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B6451363.png)

![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,3-dimethoxybenzamide](/img/structure/B6451384.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)

![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)

![N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451403.png)

![N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451407.png)

![N-[1-(furan-2-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451410.png)

![N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide](/img/structure/B6451415.png)

![2-[1-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6451425.png)